molecular formula C13H18N2O2 B14835224 6-Tert-butyl-4-cyclopropoxypicolinamide

6-Tert-butyl-4-cyclopropoxypicolinamide

Cat. No.: B14835224
M. Wt: 234.29 g/mol
InChI Key: AEMQIWNRNOTTQT-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-cyclopropoxypicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-cyclopropoxypicolinamide typically involves the reaction of 6-tert-butyl-4-chloropicolinamide with cyclopropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the cyclopropoxy group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-cyclopropoxypicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are carried out in the presence of a base and an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Tert-butyl-4-cyclopropoxypicolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Tert-butyl-4-cyclopropoxypicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

6-tert-butyl-4-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)11-7-9(17-8-4-5-8)6-10(15-11)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI Key

AEMQIWNRNOTTQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(=O)N)OC2CC2

Origin of Product

United States

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